BIBP3226 is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and also the neuropeptide FF receptor.
BIBP 3226
CAS No.: 159013-54-4
Cat. No.: VC0521188
Molecular Formula: C27H31N5O3
Molecular Weight: 473.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159013-54-4 |
|---|---|
| Molecular Formula | C27H31N5O3 |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |
| Standard InChI | InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1 |
| Standard InChI Key | KUWBXRGRMQZCSS-HSZRJFAPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
BIBP 3226, chemically designated as (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide, is a synthetic argininamide derivative with a molecular formula of C₂₇H₃₁N₅O₃ and a molecular weight of 473.57 g/mol . Its trifluoroacetate salt form enhances solubility in aqueous solutions (1 mg/mL in water) . The compound’s stability requires storage at -20°C, and its predicted pKa of 9.71±0.15 reflects its basic nature .
Table 1: Key Chemical and Physical Properties of BIBP 3226
| Property | Value |
|---|---|
| CAS Number | 159013-54-4 |
| Molecular Formula | C₂₇H₃₁N₅O₃ |
| Molecular Weight | 473.57 g/mol |
| Solubility (H₂O) | 1 mg/mL |
| Storage Temperature | -20°C |
| Predicted Density | 1.24±0.1 g/cm³ |
Pharmacological Profile and Receptor Selectivity
BIBP 3226 is a mixed non-peptide antagonist with high affinity for NPY Y₁ receptors (Kᵢ = 1.1 nM for rat Y₁ receptors) and moderate activity at neuropeptide FF (NPFF) receptors (Kᵢ = 79 nM for human NPFF₂) . Its selectivity over other NPY receptor subtypes is pronounced, with minimal interaction at Y₂, Y₄, or Y₅ receptors (Kᵢ > 1,000 nM) .
Mechanism of Y₁ Receptor Antagonism
BIBP 3226 binds competitively to Y₁ receptors, as demonstrated by rightward shifts in concentration-response curves for NPY-induced vasoconstriction in human cerebral arteries (pA₂ = 8.52) . This antagonism is non-competitive in nicotinic receptor-mediated catecholamine secretion models, where BIBP 3226 reduces agonist efficacy without altering potency (IC₅₀ = 2.4 µM in bovine chromaffin cells) . The compound’s structural mimicry of NPY’s C-terminal tripeptide enables selective receptor engagement while avoiding peptidase degradation .
Table 2: Receptor Affinity and Functional Activity of BIBP 3226
| Receptor Subtype | Species | Kᵢ or IC₅₀ | Functional Effect |
|---|---|---|---|
| Y₁ | Rat | 1.1 nM | Antagonism of vasoconstriction |
| NPFF₂ | Human | 79 nM | Partial antagonism |
| Y₂ | Rat | >1,000 nM | No significant activity |
Mechanisms of Action in Physiological Systems
Vascular Effects
BIBP 3226 dose-dependently inhibits NPY-induced vasoconstriction in renal and hindlimb vasculature. In reserpine-treated pigs, intravenous infusion (1.9–190 nmol kg⁻¹ min⁻¹) abolishes long-lasting vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY . The antagonist’s plasma concentration peaks within 20 minutes, with elimination following a two-compartment model (α-phase t₁/₂ = 2.0 min; β-phase t₁/₂ = 20.1 min) .
In Vitro and In Vivo Pharmacokinetics
Plasma Kinetics
BIBP 3226 exhibits rapid distribution and moderate elimination kinetics. At the highest infusion rate (190 nmol kg⁻¹ min⁻¹), plasma levels reach concentrations sufficient to inhibit 89% of renal NPY responses and 60% of sympathetic-mediated vasoconstriction .
Table 3: Pharmacokinetic Parameters of BIBP 3226 in Pigs
| Parameter | Value |
|---|---|
| α-phase half-life | 2.0 ± 0.2 min |
| β-phase half-life | 20.1 ± 0.9 min |
| Plasma steady-state | 20 min |
Tissue-Specific Activity
In human cerebral arteries, BIBP 3226 potently antagonizes NPY-induced contractions (EC₅₀ = 3.2 nM), confirming Y₁ receptor dominance in cerebrovascular tone regulation . By contrast, the compound has no effect on high K⁺-induced norepinephrine release, highlighting its specificity for receptor-mediated pathways .
Clinical and Therapeutic Implications
Cardiovascular Applications
BIBP 3226’s ability to block NPY-mediated vasoconstriction positions it as a potential therapeutic for hypertension and ischemic disorders. In pig models, maximal inhibition of hindlimb vasoconstriction occurs at plasma concentrations ≥59 nM, suggesting clinically achievable dosing regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume